2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
Description
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The molecule contains a ketone group at the 4-position and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. This compound serves as a critical intermediate in synthesizing bioactive molecules, including Saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes mellitus . Its structural rigidity and stereochemical complexity contribute to its pharmacological relevance, particularly in targeting enzyme active sites with high specificity.
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
InChI Key |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
A robust industrially viable method involves a two-step process starting from diazoacetate compounds, catalyzed by copper salts, followed by cyclization in an ammonia solution to form the azabicyclo[3.1.0]hexan-4-one scaffold.
Stepwise Process
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| S1 | Cyclopropanation of diazoacetate with halogenated isoamylene under copper salt catalysis | 50–80 °C, 2–10 hours | Diazoacetate, copper salt catalyst, halogenated isoamylene | Formation of cyclopropane intermediate (Compound II) |
| S2 | Cyclization of intermediate in ammonia solution system | 20 °C to reflux, 2–12 hours; ammonia or ammonia-methanol/water solution | Ammonia solution (NH3 in MeOH or H2O) | Formation of lactam compound (Compound III), azabicyclo[3.1.0]hexan-4-one |
Advantages
- Few reaction steps and simple raw materials.
- High yield and purity.
- Suitable for industrial-scale production.
Preparation via Nitrile Intermediate from 2-Aminomethylcyclopropyl Dialkyl Acetal
Overview
This method involves the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives via cyanide addition to a 2-aminomethylcyclopropyl-1,1-dialkylacetal, followed by acid hydrolysis and salt formation.
Stepwise Process
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| (a) | Preparation of 2-cyanocyclopropyl-1,1-diethylacetal | Reflux in ethanol, distillation at 70–71 °C/8 Torr | cis-ethyl 2-cyanocyclopropylcarboxylate, NaOH, oxalyl chloride, tri-(tert-butoxy) lithium aluminum hydride | Formation of acetal intermediate |
| (b) | Reduction of acetal to 2-aminomethylcyclopropyl-1,1-diethylacetal | Room temperature, 48 hours | Lithium aluminum hydride in THF | Amino acetal intermediate |
| (c) | Reaction with potassium cyanide in glacial acetic acid and methanesulphonic acid | 40 °C initially, then 65 °C for 17 hours | Potassium cyanide, glacial acetic acid, methanesulphonic acid | N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
| (d) | Hydrolysis with 6 N HCl reflux for 6 hours | Reflux | Hydrochloric acid | Hydrochloride salt of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Notes
- The process can combine steps (c) and (d) without isolating intermediates, enhancing efficiency.
- The product is typically a mixture of cis/trans isomers, separable by fractional crystallization or ion-exchange chromatography.
- NMR and spectral data confirm the structural integrity of the final product.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
- The cyanide addition method is well-documented in patent literature and offers a reliable route to the hydrochloride salt with confirmed spectral data.
- The copper-catalyzed cyclopropanation and subsequent cyclization provide a streamlined industrial approach with fewer steps and readily available raw materials.
- The choice of method depends on the desired scale, purity, and derivative complexity.
- Both methods yield the azabicyclo[3.1.0]hexan-4-one core, but the cyanide route provides direct access to the hydrochloride salt form.
- Purification techniques such as fractional crystallization and ion-exchange chromatography are crucial for isolating isomers.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane ring system can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antibacterial activity, where it impairs DNA replication by inducing the formation of deficient DNA fragments .
Comparison with Similar Compounds
Saxagliptin (DPP-4 Inhibitor)
Key Differences :
- Structure : Saxagliptin contains a 2-azabicyclo[3.1.0]hexane core modified with a 3-hydroxyadamantylglycine substituent, whereas 2-azabicyclo[3.1.0]hexan-4-one hydrochloride lacks this adamantyl group and features a ketone instead of a carboxamide .
- Pharmacology : Saxagliptin inhibits DPP-4 to enhance insulin secretion, while the hydrochloride derivative is primarily a synthetic precursor.
- Synthesis : The hydrochloride salt is used to prepare tert-butyl-protected intermediates (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate) via Boc protection, as shown in .
Data Table :
2-Azabicyclo[3.1.0]hexan-3-one Derivatives
Key Differences :
Reactivity Comparison :
3-Azabicyclo[3.1.0]hexane Hydrochlorides
Key Differences :
- Structure: Nitrogen is positioned at the 3-aza site (vs.
- Examples :
Data Table :
2-Azabicyclo[2.1.1]hexane Derivatives
Key Differences :
1-Azabicyclo[3.1.0]hexan-4-one Derivatives
Key Differences :
- Nitrogen Position : The 1-aza configuration shifts the basic nitrogen to the bridgehead, reducing solubility in aqueous media compared to 2-aza analogs .
Biological Activity
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. With a molecular formula of C6H10ClN and a molecular weight of approximately 145.60 g/mol, this compound is characterized by its highly strained ring system, which contributes to its distinct biological activities.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties by interfering with DNA replication processes in target organisms. This mechanism involves the compound forming covalent bonds with nucleophilic sites on proteins and DNA, disrupting essential biological functions and leading to the formation of deficient DNA fragments.
Neuropharmacological Effects
The compound has been identified as a potent neuronal nicotinic acetylcholine α4β2 receptor antagonist , which is significant for the treatment of depression. A specific derivative, SUVN-911, demonstrated a K_i value of 1.5 nM for the α4β2 receptor while showing selectivity against the α3β4 receptor and maintaining good oral bioavailability and brain penetration in animal models . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions that form the bicyclic structure, often utilizing controlled temperatures and specific solvents to enhance yield and purity. The structural uniqueness of this compound allows for various modifications that can lead to different biological activities.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Activity : In vivo studies demonstrated that SUVN-911 significantly reduced depressive behaviors in animal models without affecting locomotor activity, indicating its potential as a treatment for depression with minimal side effects .
- Antibacterial Efficacy : Laboratory tests confirmed the compound's ability to inhibit the growth of various bacterial strains, supporting its development as a novel antibacterial agent.
- Enzyme Interaction : The compound has shown promise in inhibiting β-glucosidase and β-galactosidase, suggesting potential applications in treating diseases related to glycosidase activity dysfunctions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
